myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

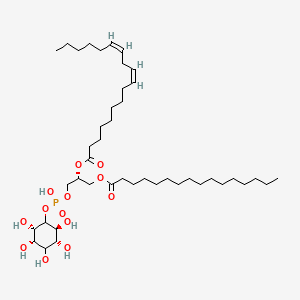

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is a complex phospholipid derivative. This compound is part of the inositol phospholipids family, which play crucial roles in cellular signaling and membrane structure. It is characterized by its unique structure, which includes a myo-inositol backbone, esterified with fatty acids and a phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) typically involves multiple steps:

Esterification: Myo-inositol is esterified with fatty acids such as hexadecanoic acid and octadecadienoic acid.

Phosphorylation: The esterified inositol is then phosphorylated using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the fatty acid chains.

Substitution: Substitution reactions can occur at the phosphate group or the fatty acid chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated fatty acid esters.

Scientific Research Applications

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) has diverse applications in scientific research:

Chemistry: Used as a model compound to study phospholipid behavior and interactions.

Biology: Plays a role in cellular signaling pathways, particularly in phosphoinositide signaling.

Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurological diseases.

Industry: Utilized in the formulation of specialized lipid-based products and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its involvement in cellular signaling pathways. It interacts with specific molecular targets, such as phosphoinositide-dependent kinases, and modulates various cellular processes. The phosphate group and fatty acid chains play crucial roles in its binding and activity.

Comparison with Similar Compounds

Similar Compounds

Phosphatidylinositol: Another inositol phospholipid with similar signaling functions.

Phosphatidylserine: Shares structural similarities but has different functional roles in the cell membrane.

Phosphatidylcholine: A major component of cell membranes with distinct biochemical properties.

Uniqueness

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is unique due to its specific fatty acid composition and the presence of a phosphate group, which confer distinct biochemical properties and functional roles in cellular processes.

Biological Activity

Myo-inositol and its derivatives have garnered significant attention in recent years due to their diverse biological activities and potential therapeutic applications. The compound myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is a complex phospholipid that exhibits various biological functions, particularly in cell signaling and metabolic regulation.

Chemical Structure and Properties

The compound's molecular formula is C43H81O13P, with a molecular weight of approximately 885.29 g/mol. Its structure features multiple fatty acid chains and a myo-inositol backbone, which contribute to its amphipathic nature, allowing it to interact with cell membranes effectively.

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₈₁O₁₃P |

| Molecular Weight | 885.29 g/mol |

| CAS Number | 799812-61-6 |

| LogP | 7.84 |

| Hydrogen Bond Donors | 7 |

| Hydrogen Bond Acceptors | 16 |

Cell Signaling

Myo-inositol plays a crucial role in cellular signaling pathways. It serves as a precursor for inositol phosphates, which are involved in the regulation of various cellular processes, including:

- Signal transduction : Myo-inositol derivatives act as second messengers in pathways mediated by hormones and growth factors.

- Calcium signaling : Inositol trisphosphate (IP3), derived from myo-inositol, is critical for calcium release from the endoplasmic reticulum.

Metabolic Regulation

Research indicates that myo-inositol is vital for lipid metabolism and insulin sensitivity. It has been shown to:

- Enhance insulin signaling : Myo-inositol supplementation improves insulin sensitivity in conditions such as polycystic ovary syndrome (PCOS) and type 2 diabetes.

- Act as a lipotropic agent : It aids in fat metabolism and prevents the accumulation of fat in the liver.

Therapeutic Applications

Myo-inositol and its derivatives are being explored for their therapeutic potential in various medical conditions:

Diabetes Management

Studies have demonstrated that myo-inositol can significantly improve metabolic parameters in diabetic patients. A systematic review found that myo-inositol supplementation resulted in:

- Reduced fasting insulin levels.

- Improved glycemic control.

Polycystic Ovary Syndrome (PCOS)

Myo-inositol has been widely studied for its effects on reproductive health. Clinical trials indicate that:

- Myo-inositol supplementation can restore ovarian function.

- It improves ovulation rates and metabolic profiles in women with PCOS.

Neuroprotection

Emerging evidence suggests that myo-inositol may have neuroprotective effects. Research indicates its potential role in:

- Reducing oxidative stress.

- Protecting against neurodegenerative diseases such as Alzheimer's.

Case Studies

- Diabetes Management : A double-blind study involving 100 women with PCOS showed that those receiving myo-inositol experienced significant improvements in insulin sensitivity compared to the placebo group (Bizzarri et al., 2018).

- Neuroprotection : In a clinical trial involving Alzheimer's patients, myo-inositol supplementation was associated with improved cognitive function over six months (Haris et al., 2011).

Properties

CAS No. |

88542-99-8 |

|---|---|

Molecular Formula |

C43H79O13P |

Molecular Weight |

835.1 g/mol |

IUPAC Name |

[(2R)-1-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C43H79O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52)/b13-11-,18-17-/t35-,38?,39-,40+,41+,42+,43?/m1/s1 |

InChI Key |

BSNJSZUDOMPYIR-DETGRMDESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.